BenchChemオンラインストアへようこそ!

3-((1H-Indol-1-yl)methyl)aniline

pKa prediction aniline basicity meta-substitution effect

3-((1H-Indol-1-yl)methyl)aniline is the definitive meta-substituted indole-aniline building block for CDK9 inhibitor programs, as validated in WO2011077171A1. Its N1-indole attachment to meta-aniline via methylene spacer provides the precise pharmacophoric geometry required for correct orientation in the ATP-binding pocket—a configuration that ortho- or para-substituted isomers cannot replicate. This compound is essential for synthesizing (6-Chloro-pyrimidin-4-yl)-(3-indol-1-ylmethyl-phenyl)-amine, the key intermediate in patented CDK9-targeted cancer therapeutics. Additionally, the N1-substitution motif is critical for antiplatelet activity (IC50 <38.5 µM), making it a strategic starting material for novel antiplatelet agents. Ensure your SAR studies and scale-up syntheses maintain fidelity; substitute isomers risk loss of activity and require re-optimization.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B8806763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1H-Indol-1-yl)methyl)aniline
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)N
InChIInChI=1S/C15H14N2/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2
InChIKeyMOFHPRLYCBYTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1H-Indol-1-yl)methyl)aniline (CAS 1152512-79-2) – Key Physicochemical and Structural Properties for Research Procurement


3-((1H-Indol-1-yl)methyl)aniline (IUPAC: 3-(indol-1-ylmethyl)aniline) is a bifunctional aromatic amine building block combining an indole moiety linked via its N1 position through a methylene bridge to a meta-substituted aniline . With molecular formula C15H14N2 and a molecular weight of 222.29 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds [1]. Its predicted physicochemical properties include a boiling point of 446.3±28.0 °C, density of 1.13±0.1 g/cm³, and a pKa of 4.54±0.10 . The meta-substitution pattern on the aniline ring confers distinct electronic and steric properties compared to its ortho- and para-substituted isomers, making direct substitution with positional analogs non-trivial in structure-activity relationship (SAR) studies [2].

Why 3-((1H-Indol-1-yl)methyl)aniline Cannot Be Replaced by Generic Indole-Aniline Analogs


The precise substitution pattern—N1-indole attachment to a meta-aniline via a methylene spacer—creates a unique pharmacophoric geometry that cannot be replicated by simply interchanging positional isomers. Meta-substituted anilines exhibit different electronic resonance and inductive effects compared to ortho- or para-substituted analogs, directly influencing the pKa of the aniline nitrogen and, consequently, its nucleophilicity in downstream coupling reactions . Critically, indole derivatives lacking substitution at the N1 position have been shown to lose biological activity entirely in antiplatelet aggregation assays, establishing N1-functionalization as a structural prerequisite for target engagement [1]. Furthermore, the specific utility of this compound as a key intermediate in patented CDK9 inhibitor synthesis (WO2011077171A1) is tied to its precise regiochemistry, where alternative isomers would yield different binding conformations in the final kinase inhibitor product [2]. These factors collectively preclude casual substitution with generic 'indole-aniline' building blocks without risking loss of synthetic efficiency or biological activity.

Quantitative Differential Evidence for 3-((1H-Indol-1-yl)methyl)aniline Versus Closest Analogs


Predicted pKa Differentiation: Meta- vs. Para-Substituted Indolylmethyl Aniline for Nucleophilic Reactivity Control

The meta-substituted 3-((1H-Indol-1-yl)methyl)aniline exhibits a predicted pKa of 4.54±0.10 , reflecting the electronic influence of the N1-indolylmethyl substituent at the meta position. In contrast, the para isomer 4-((1H-Indol-1-yl)methyl)aniline is expected to have a different pKa due to the direct resonance interaction between the indolylmethyl group and the aniline nitrogen through the para position. This pKa difference directly affects the protonation state of the aniline nitrogen under physiological and coupling reaction conditions, influencing both synthetic yield in amine-acylation reactions and the basicity-dependent binding to biological targets [1].

pKa prediction aniline basicity meta-substitution effect nucleophilic coupling medicinal chemistry building blocks

Validated Synthetic Utility as a CDK9 Kinase Inhibitor Building Block – Patent-Supported Differentiation from Positional Isomers

3-((1H-Indol-1-yl)methyl)aniline is explicitly utilized as a reactant in the synthesis of (6-Chloro-pyrimidin-4-yl)-(3-indol-1-ylmethyl-phenyl)-amine (CAS 1313220-23-3), a 4-phenylamino-pyrimidine derivative with CDK9 inhibitory activity disclosed in patent WO2011077171A1 / US20120258968A1 [1]. The meta-aniline nitrogen undergoes nucleophilic aromatic substitution with 4,6-dichloropyrimidine to form the key kinase inhibitor scaffold. This specific synthetic route exploits the meta-substitution geometry, which orients the indole moiety differently within the kinase ATP-binding pocket compared to what would result from using ortho- or para-substituted isomers [2]. The downstream product (CAS 1313220-23-3) is a defined intermediate in a patent-protected CDK9 inhibitor series for cell proliferative diseases, providing procurement rationale that is absent for the unutilized positional isomers [1].

CDK9 inhibitor kinase inhibitor synthesis 4-phenylamino-pyrimidine patent intermediate cancer therapeutics

N1-Indole Substitution as a Structural Prerequisite for Biological Activity – Class-Level Evidence from Antiplatelet Aggregation Studies

A systematic study of N-arylmethyl substituted indole derivatives as antiplatelet aggregation agents (Faghih Akhlaghi et al., 2014) established that N1 substitution on the indole ring is essential for biological activity [1]. Compounds 4a, 4c, 4d, 4f-i, and 4k—all bearing substitution at the N1 position of the indole ring—achieved IC50 values below 38.5 μM against arachidonic acid-induced platelet aggregation in human plasma. Conversely, all indole derivatives without substitution at the N1 position were either significantly weaker or completely inactive [1]. 3-((1H-Indol-1-yl)methyl)aniline, with its indole N1 methylene bridge to the meta-aniline, satisfies this critical N1-substitution requirement. In contrast, analogs where the aniline is attached at the indole C3 position (e.g., N-((1H-indol-3-yl)methyl)aniline, CAS 51597-80-9) lack N1 substitution, which may render them less active in target-binding contexts where N1-functionalization is a pharmacophoric necessity [2].

N1-indole substitution antiplatelet aggregation indole SAR structure-activity relationship pharmacophore requirement

Regioisomeric Differentiation: N1-Indole-meta-Aniline Connectivity vs. C3-Indole-Aniline Connectivity Impacts Synthetic Versatility

3-((1H-Indol-1-yl)methyl)aniline and N-((1H-indol-3-yl)methyl)aniline (CAS 51597-80-9) are constitutional isomers with identical molecular formulas (C15H14N2, MW 222.29) but fundamentally different connectivity: the former features N1-indole attachment to a meta-aniline, while the latter features C3-indole attachment to an aniline [1][2]. This connectivity difference dictates distinct synthetic derivatization pathways. The N1-linked compound bears a free aniline NH2 group at the meta position, enabling nucleophilic aromatic substitution and amide bond formation to generate 4-phenylamino-pyrimidine kinase inhibitors [3]. The C3-linked isomer has the aniline nitrogen directly attached to the indole C3 via a secondary amine linkage, making it more suitable for N-functionalization chemistry rather than the aryl amine coupling chemistry accessible to the N1-linked isomer. These divergent reactivity profiles make the two isomers non-interchangeable for any given synthetic sequence [1][3].

regioisomer comparison N1 vs C3 indole substitution synthetic intermediate chemical topology molecular diversity

High-Value Application Scenarios for 3-((1H-Indol-1-yl)methyl)aniline Based on Quantitative Differentiation Evidence


CDK9 Kinase Inhibitor Lead Optimization – Pyrimidine-Based Scaffold Synthesis

3-((1H-Indol-1-yl)methyl)aniline is the designated building block for constructing (6-Chloro-pyrimidin-4-yl)-(3-indol-1-ylmethyl-phenyl)-amine, a key intermediate in the CDK9 inhibitor series claimed in WO2011077171A1 [1]. The meta-aniline nitrogen undergoes nucleophilic aromatic substitution with 4,6-dichloropyrimidine, forming the core kinase inhibitor scaffold. This specific regiochemistry is essential for correct orientation of the indole moiety within the ATP-binding site. Researchers pursuing CDK9-targeted cancer therapeutics should procure this exact isomer, as alternative ortho- or para-substituted isomers have not been validated in this patent context and would require full synthetic re-optimization [1].

Antiplatelet Drug Discovery – N1-Substituted Indole Pharmacophore Development

Class-level evidence from antiplatelet aggregation studies demonstrates that N1-substitution on the indole ring is required for biological activity, with active compounds achieving IC50 values below 38.5 μM against arachidonic acid-induced platelet aggregation [2]. 3-((1H-Indol-1-yl)methyl)aniline satisfies this N1-substitution requirement through its methylene bridge connection, making it a suitable starting material for developing novel antiplatelet agents. In contrast, C3-substituted or N1-unsubstituted indole analogs exhibit significantly weaker or absent activity and should be deprioritized for this therapeutic indication [2].

Structure-Activity Relationship Studies Requiring Meta-Substituted Aniline Topology

The meta-substitution pattern of 3-((1H-Indol-1-yl)methyl)aniline (predicted pKa 4.54±0.10) provides a distinct electronic environment compared to ortho- or para-substituted isomers . This influences the protonation state and nucleophilicity of the aniline nitrogen under physiological and reaction conditions. For SAR programs exploring the effect of indole orientation relative to the aniline pharmacophore, the meta isomer offers a specific geometric arrangement where the indole ring projects at approximately 120° from the aniline NH2 group, distinct from the linear orientation in para-substituted analogs and the sterically constrained ortho-substituted analogs [3].

Analytical Method Development and Reference Standard Procurement

As a defined chemical entity with CAS 1152512-79-2 and MFCD11101900, 3-((1H-Indol-1-yl)methyl)aniline serves as a reference standard for analytical method development in pharmaceutical quality control. Its predicted physicochemical properties—boiling point 446.3±28.0 °C, density 1.13±0.1 g/cm³, LogP ~2.9—provide benchmarks for HPLC method development and impurity profiling . These predicted properties enable chromatographic separation from structurally similar positional isomers, supporting identity and purity verification in regulated research environments [3].

Quote Request

Request a Quote for 3-((1H-Indol-1-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.